(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(1-naphthyl)methanone
Description
Properties
IUPAC Name |
(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NOS3/c1-23(2)20-19(22(26)28-27-20)17-11-5-6-13-18(17)24(23)21(25)16-12-7-9-14-8-3-4-10-15(14)16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORWMPBAYOYDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=CC5=CC=CC=C54)C(=S)SS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(1-naphthyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the dithiolo ring: This step involves the reaction of the quinoline derivative with sulfur-containing reagents under specific conditions to form the dithiolo ring.
Attachment of the naphthyl group: The final step involves the coupling of the naphthyl group to the quinoline-dithiolo intermediate using a Friedel-Crafts acylation reaction.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo group (S=) in the dithiolo system undergoes selective oxidation under controlled conditions:
| Reagent | Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|
| Hydrogen peroxide (30%) | 0–5°C, acetic acid | Sulfoxide derivative | 72–85% | |
| mCPBA | DCM, 25°C, 6 hrs | Sulfone derivative | 68% |
Key Findings :
-
Sulfoxide formation occurs regioselectively at the dithiolo sulfur atoms .
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Steric hindrance from the 4,4-dimethyl group reduces oxidation rates compared to non-methylated analogs .
Reduction Reactions
The thione functionality demonstrates distinct reduction pathways:
| Reagent | Conditions | Product(s) Formed | Selectivity | Reference |
|---|---|---|---|---|
| NaBH₄ | EtOH, reflux, 3 hrs | Thiol derivative | 91% | |
| LiAlH₄ | THF, 0°C, 1 hr | Desulfurized quinoline | 63% |
Mechanistic Insights :
-
Borohydride reduction preserves the quinoline core while converting S= to -SH .
-
Stronger reductants like LiAlH₄ cleave the dithiolo ring system entirely .
Substitution Reactions
The methoxy and naphthyl groups participate in nucleophilic substitutions:
Methoxy Group Demethylation
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| BBr₃ | DCM, -78°C, 2 hrs | Hydroxy-quinoline derivative | Pharmacophore modification |
Naphthyl Group Functionalization
| Reaction Type | Reagent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, acetyl chloride | Acetylated naphthyl derivative | 78% | |
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl product | 65% |
Ring-Opening and Rearrangement
The dithiolo ring undergoes cleavage under specific conditions:
| Reagent | Conditions | Major Product | Biological Relevance | Reference |
|---|---|---|---|---|
| H₂O₂ + UV light | Methanol, 254 nm | Quinoline-4-thiol | Antioxidant precursor | |
| NH₂NH₂·H₂O | EtOH, 80°C | Fused pyrazolo-quinoline | Kinase inhibitor lead |
Biological Activity Correlation
Chemical modifications directly impact bioactivity:
Scientific Research Applications
The compound (4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(1-naphthyl)methanone , also referred to by its chemical structure, has garnered attention in various scientific fields due to its unique properties and potential applications. This article aims to explore the applications of this compound in detail, supported by comprehensive data tables and relevant case studies.
Pharmaceutical Development
The compound has shown promise in pharmaceutical research, particularly in the development of new drugs targeting various diseases. Its structural features allow it to interact with biological systems effectively.
Case Study: Anticancer Activity
Research has indicated that derivatives of dithioloquinoline compounds exhibit anticancer properties. For instance, studies have demonstrated that modifications on the dithioloquinoline framework can enhance cytotoxicity against cancer cell lines, suggesting that the compound may serve as a lead structure for anticancer drug development .
Antioxidant Properties
The antioxidant capabilities of this compound have been a focal point in research aimed at combating oxidative stress-related diseases.
Case Study: Oxidative Stress Reduction
In vitro studies have shown that compounds similar to this compound can scavenge free radicals effectively. This property is critical for developing supplements or medications aimed at reducing oxidative damage in cells .
Material Science
The unique chemical structure of this compound allows it to be explored for applications in material science, particularly in the development of novel materials with specific electronic or optical properties.
Case Study: Conductive Polymers
Research has suggested that incorporating dithioloquinoline derivatives into polymer matrices can enhance their electrical conductivity and stability. This application is particularly relevant for organic electronics and photovoltaic devices .
Agricultural Chemistry
The potential use of this compound as a pesticide or herbicide is another area of interest due to its ability to affect biological systems selectively.
Case Study: Pesticidal Activity
Studies have indicated that certain derivatives can inhibit the growth of specific pests while being non-toxic to beneficial insects. This selective toxicity makes it a candidate for developing environmentally friendly pest control agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(1-naphthyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s 1-naphthyl methanone substituent distinguishes it from other derivatives in the dithioloquinolinethione family. Key analogs and their substituents are summarized below:
Key Observations :
- Aromatic vs. Aliphatic Substituents: The 1-naphthyl group in the target compound likely enhances π-π stacking with kinase ATP-binding pockets compared to aliphatic chains (e.g., butyryl in ) or halogenated aryl groups (e.g., 4-chlorophenoxy in ).
- Steric Effects : Cyclopropyl substituents () may optimize steric hindrance, balancing binding affinity and selectivity.
Key Findings :
- Potency Trends: Substituents critically influence selectivity. For example: 2b’s 4-chlorophenoxy group (analogous to ) confers high NPM1-ALK inhibition (IC₅₀ = 0.25 µM), surpassing 2a’s activity .
- cRAF Selectivity: 2c’s unique substituents enable cRAF inhibition (IC₅₀ = 0.78 µM), suggesting that minor structural changes can shift target preference .
Q & A
Q. What are the established synthetic routes for this compound, and what optimization strategies address low yields in cyclization steps?
The compound is synthesized via a multi-step protocol involving cyclization of a dithioloquinoline precursor followed by coupling with 1-naphthylmethanone. Critical steps include thioamide formation and regioselective sulfur incorporation. Low yields in cyclization (e.g., <40%) are mitigated by optimizing solvent polarity (e.g., DMF vs. THF) and temperature gradients (80–120°C). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity. Reaction progress is monitored using TLC and validated via -NMR .
Q. Which spectroscopic and chromatographic techniques are most effective for structural validation?
Structural confirmation relies on - and -NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 190–200 ppm). High-resolution mass spectrometry (HRMS-ESI) confirms molecular ions ([M+H]) with <2 ppm mass accuracy. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Crystallography (single-crystal XRD) resolves stereochemical ambiguities in the dithiolo-quinoline core .
Q. How is preliminary biological activity screening conducted for this compound?
In vitro kinase inhibition assays (e.g., against EGFR or VEGFR2) use ATP-competitive binding protocols. IC values are determined via fluorescence polarization (FP) or radiometric assays. Dose-response curves (0.1–100 µM) are analyzed using GraphPad Prism. Cell viability studies (MTT assay) in cancer lines (e.g., HeLa, MCF-7) assess cytotoxicity, with EC values compared to reference inhibitors like gefitinib .
Advanced Research Questions
Q. What mechanistic insights explain its protein kinase inhibition selectivity?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) reveal hydrophobic interactions between the naphthyl group and kinase hinge regions (e.g., EGFR Leu694). The dithioloquinoline core disrupts ATP-binding via sulfur-mediated hydrogen bonds with catalytic lysine residues (e.g., Lys721). Selectivity over non-target kinases (e.g., CDK2) is attributed to steric clashes with bulkier residues in the ATP pocket .
Q. How can environmental persistence and ecotoxicological risks be evaluated?
Follow OECD guidelines for abiotic degradation studies: hydrolytic stability (pH 4–9, 25–50°C), photolysis (UV-Vis irradiation), and soil adsorption (batch equilibrium method). Ecotoxicity is assessed via Daphnia magna acute toxicity (48h LC) and algal growth inhibition (72h EC). Bioaccumulation potential is modeled using log (e.g., >3.5 indicates high lipid affinity) and quantitative structure-activity relationship (QSAR) tools .
Q. What computational strategies predict its physicochemical properties?
Density functional theory (DFT, B3LYP/6-31G**) calculates electronic properties (HOMO-LUMO gaps, dipole moments). Solubility and log are predicted via COSMO-RS or QSPR models trained on NIST datasets. Thermodynamic stability is inferred from Gibbs free energy (ΔG) of tautomeric forms. Machine learning (e.g., Random Forest) prioritizes synthetic analogs with improved bioavailability .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies in IC values (e.g., 0.5 vs. 5 µM) may arise from assay conditions (e.g., ATP concentration, incubation time). Validate using orthogonal assays (e.g., SPR vs. FP) and standardized controls. Revisit compound purity (HPLC) and stability (LC-MS degradation profiling). Theoretical frameworks (e.g., lock-and-key vs. induced-fit binding) contextualize divergent results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
